

Comprehensive Technical Guide: (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol (Levomenthol)

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Compound Focus: (+)-Neomenthol

CAS No.: 89-78-1

Cat. No.: S574768

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Compound Identification and Nomenclature

(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol, more commonly known as **(-)-menthol** or **levomenthol**, is a cyclic monoterpene alcohol that represents one of the most significant stereoisomers of menthol. The compound features three chiral centers, resulting in eight possible stereoisomers (four pairs of enantiomers), each with distinct biological and sensory properties. The (1S,2S,5R) configuration is particularly notable as it is responsible for the characteristic cooling sensation and minty aroma that has made this compound valuable in numerous applications.

Key Identifiers

- **CAS Registry Number:** 2216-51-5 [1] [2]
- **Chemical Formula:** C₁₀H₂₀O [1]
- **Molecular Weight:** 156.27 g/mol [1]
- **IUPAC Name:** (1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-ol
- **Common Synonyms:** (-)-menthol, levomenthol, L-menthol, (1S,2S,5R)-(-)-menthol [1]

Stereochemical Relationships

The menthol stereoisomer system consists of four diastereomeric pairs:

- **(-)-menthol and (+)-menthol** - (1S,2S,5R) and (1R,2R,5S) configurations
- **(-)-neomenthol and (+)-neomenthol** - (1S,2R,5R) and (1R,2S,5S) configurations
- **(-)-isomenthol and (+)-isomenthol** - (1R,2R,5R) and (1S,2S,5S) configurations [3]
- **(-)-neoisomenthol and (+)-neoisomenthol** - (1R,2S,5R) and (1S,2R,5S) configurations [2]

The (1S,2S,5R) configuration of menthol is the predominant naturally occurring form found in peppermint (*Mentha × piperita L.*) and other mint species, where it constitutes 30-55% of the essential oil composition [2]. This stereospecificity is crucial for its biological activity, as the cooling sensation is predominantly mediated by the (1S,2S,5R) enantiomer through specific interactions with the TRPM8 receptor.

Physicochemical Properties

The physicochemical profile of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol defines its applications in pharmaceutical, food, and cosmetic industries. The following table summarizes key physical properties:

Table 1: Physicochemical Properties of (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol

Property	Value	Conditions	Reference
Melting Point	44 °C	-	[1]
Boiling Point	212 °C	-	[1]
Density	0.890 g/mL	-	[1]
Refractive Index	1.448	-	[1]
LogP	3.40	-	[1]
Dipole Moment	1.57 D	-	[1]
Dielectric Constant	3.95	-	[1]
Molar Volume	175.6 mL/mol	-	[1]
Molecular Refractive Power	46.99 mL/mol	-	[1]

Property	Value	Conditions	Reference
pKa	15.30±0.60	Predicted	[3]

Solubility and Stability

(1S,2S,5R)-2-isopropyl-5-methylcyclohexanol exhibits **limited water solubility** due to its hydrophobic nature, consistent with its relatively high partition coefficient (LogP = 3.40). However, it demonstrates **excellent solubility** in organic solvents including chloroform, cyclohexane, ethanol, ether, and methanol [3]. This solubility profile makes it suitable for formulation in alcohol-based preparations and lipid-based delivery systems. The compound should be stored at **room temperature under an inert atmosphere** to maintain stability, and its predicted pKa of 15.30±0.60 classifies it as a weak acid, typical for aliphatic alcohols [3].

Synthesis and Analytical Methods

Industrial Synthesis and Isolation

(1S,2S,5R)-2-isopropyl-5-methylcyclohexanol occurs naturally in mint oils and can be isolated through **fractional distillation** and **crystallization** processes. The biosynthesis in peppermint follows a **stereoselective pathway** beginning with geranyl diphosphate, proceeding through (-)-limonene, and culminating in the reduction of (-)-menthone by stereospecific menthone reductases [2]. Industrial production often combines isolation from natural sources with stereoselective synthesis to meet commercial demand.

A patent (CN104909992A) describes a method for preparing menthol stereoisomers through **catalytic hydrogenation** of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone in organic solvents [4]. This approach allows for selective production of the desired stereoisomer through careful control of reaction conditions and catalyst selection. The hydrogenation process typically employs **transition metal catalysts** such as nickel, copper, or precious metals under moderate hydrogen pressure (1-50 atm) at temperatures ranging from 50-150°C [4].

Analytical Detection Methods

Analytical determination of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol in biological and commercial samples has been achieved through **headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS)** [2]. This method offers excellent sensitivity and selectivity for quantifying menthol in complex matrices including serum samples.

Table 2: Optimal HS-SPME-GC-MS Conditions for Menthol Analysis

Parameter	Specification	Purpose
SPME Fiber	65 µm PDMS/DVB	Optimal enrichment of menthol
Extraction Temperature	90°C	Balance of extraction efficiency and compound stability
Extraction Time	30 minutes	Equilibrium between sample and fiber coating
Desorption Time	5 minutes	Complete transfer to GC inlet
Chromatographic Column	Medium-polarity capillary column	Separation of menthol isomers
Detection	Mass selective detector in SIM mode	Specific identification and quantification

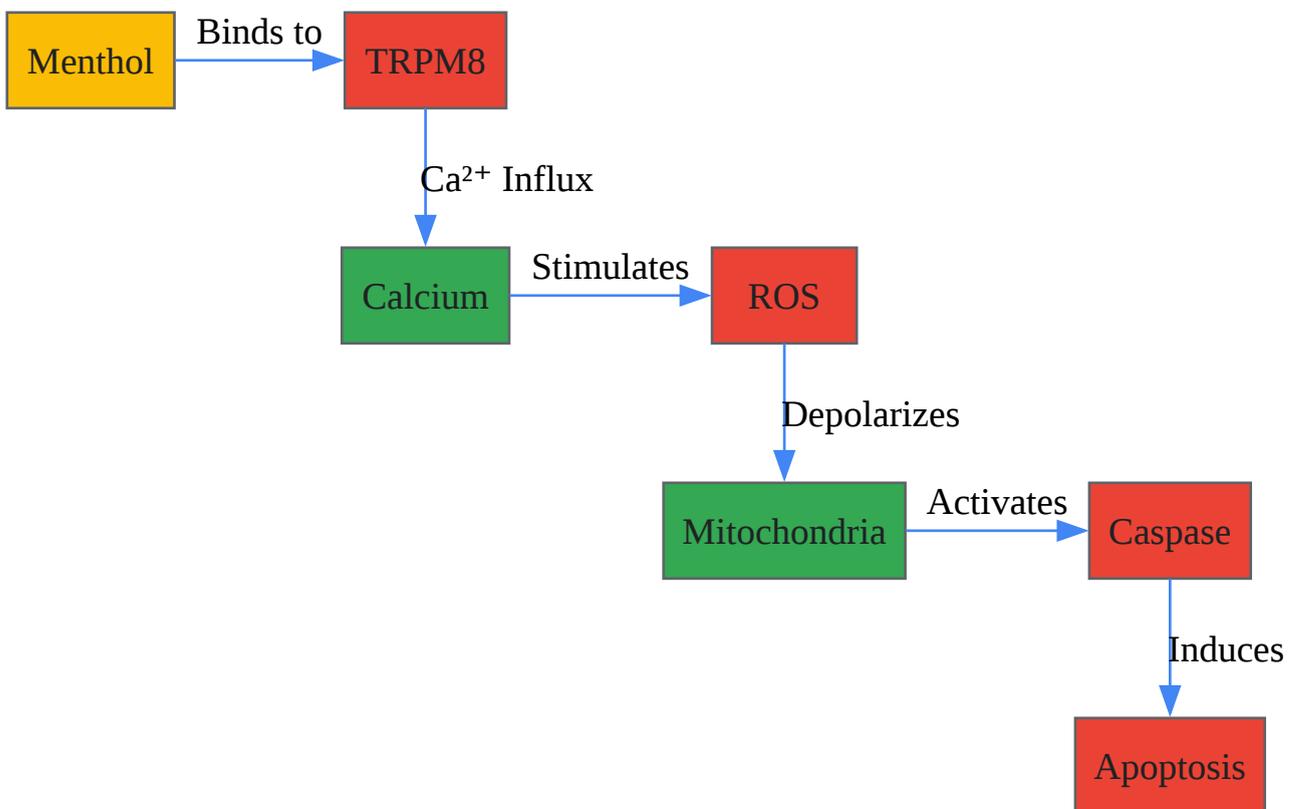
For biological samples, **enzymatic hydrolysis with β -glucuronidase** is often required before analysis, as menthol undergoes extensive Phase II metabolism (glucuronidation) in vivo [2]. This step converts menthol glucuronide conjugates back to the free alcohol form, allowing for accurate quantification of total menthol content.

Biological Activity and Mechanism of Action

TRPM8 Receptor Activation

The primary biological activity of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol is mediated through its action as an **agonist of the transient receptor potential melastatin-8 (TRPM8) channel** [5]. TRPM8 is a **non-selective cation channel** particularly permeable to Ca^{2+} ions, expressed in sensory neurons, dorsal root ganglia, and various other tissues including synovial fibroblasts [5].

Upon activation of TRPM8 by menthol, extracellular Ca^{2+} enters the cell, resulting in a **rapid increase in cytosolic Ca^{2+} concentration ($[\text{Ca}^{2+}]_c$)** [5]. This calcium entry triggers a cascade of intracellular events including **reactive oxygen species (ROS) production, mitochondrial membrane depolarization, and activation of caspase 3/7**, ultimately leading to reduced cell viability and apoptosis in certain cell types [5]. The specific activation pathway is illustrated below:



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Diagram 1: TRPM8-mediated apoptotic signaling pathway activated by menthol

Concentration-Dependent Effects

The biological effects of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol demonstrate **marked concentration dependence**. In rheumatoid arthritis rat synovial fibroblasts, menthol triggered $[Ca^{2+}]_i$ increases with a half-maximal effective concentration (EC_{50}) of approximately **218 μM** [5]. At concentrations of 500-1000 μM , menthol significantly reduced cell viability and induced apoptotic cell death through the mitochondrial pathway [5]. These concentration-dependent relationships highlight the dual nature of menthol as both a signaling molecule at lower concentrations and a cytotoxic agent at higher concentrations.

Pharmacological Applications

The TRPM8-mediated activity of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol underlies its diverse pharmacological applications:

- **Analgesic Effects:** Menthol produces a cooling sensation that modulates pain perception through TRPM8 activation in sensory neurons, providing relief from various pain conditions [5].
- **Anti-inflammatory Properties:** Through its effects on synovial fibroblasts and immune cells, menthol demonstrates anti-inflammatory activity that may be beneficial in conditions like rheumatoid arthritis [5].
- **Antipruritic Action:** The compound relieves itch through both TRPM8 activation and local anesthetic effects on sensory nerves [1].

Detailed Experimental Protocols

Calcium Imaging in Synovial Fibroblasts

This protocol measures menthol-induced calcium entry through TRPM8 activation, adapted from the research by Sun et al. [5].

5.1.1 Reagents and Equipment

- Cell culture medium (DMEM with 10% FBS)
- Fura 2-AM calcium indicator dye (Biotium)
- (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol ($\geq 97\%$ purity)

- DMSO (vehicle control)
- TRPM8 antagonists (e.g., BCTC)
- Calcium imaging system with inverted epifluorescence microscope
- 35 mm culture dishes
- Temperature controller (for maintaining 37°C)
- Perfusion system for solution exchange

5.1.2 Cell Preparation and Loading

- Culture rheumatoid arthritis rat synovial fibroblasts in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere.
- Plate cells onto 35 mm culture dishes at a density of 1×10⁵ cells/dish and culture for 24-48 hours until 70-80% confluent.
- Prepare Fura 2-AM loading solution by dissolving in DMSO and diluting in serum-free medium to a final concentration of 5 μM.
- Incubate cells with Fura 2-AM solution for 45 minutes at 37°C in the dark.
- Replace loading solution with normal extracellular solution (140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4) and incubate for an additional 30 minutes to allow complete ester hydrolysis.

5.1.3 Calcium Imaging Procedure

- Place culture dish on microscope stage with temperature maintained at 37°C.
- Alternately excite Fura 2 at 340 and 380 nm using a rapid wavelength switching device.
- Measure emission intensity at 510 nm using a CCD camera.
- Establish baseline recording for 1 minute with normal extracellular solution.
- Apply (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol at concentrations ranging from 20-1000 μM through perfusion system.
- Continue recording for 5-10 minutes to capture both rapid increase and sustained plateau of [Ca²⁺]_c.
- For antagonist studies, pre-incubate cells with TRPM8 inhibitor for 10 minutes before menthol application.
- Calculate ratio of fluorescence intensities (F₃₄₀/F₃₈₀) as an indicator of [Ca²⁺]_c.

Cell Viability and Apoptosis Assay

This protocol evaluates menthol-induced cytotoxicity and apoptotic pathways in synovial fibroblasts [5].

5.2.1 Reagents and Equipment

- MTT assay kit or alternative viability assay

- Caspase-Glo 3/7 Assay system
- JC-1 mitochondrial membrane potential dye
- H₂DCFDA ROS detection dye
- (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol solutions (20-1000 µM)
- Microplate reader with fluorescence capabilities
- CO₂ incubator
- 96-well culture plates (clear for viability, black for fluorescence assays)

5.2.2 Cell Viability Assessment (MTT Assay)

- Seed synovial fibroblasts in 96-well plates at 5×10^3 cells/well and culture for 24 hours.
- Treat cells with varying concentrations of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol (20-1000 µM) for 24 hours.
- Prepare positive control wells with Triton X-100 (100% cytotoxicity) and vehicle-only wells (0% cytotoxicity).
- After treatment, add MTT solution (0.5 mg/mL final concentration) to each well.
- Incubate for 4 hours at 37°C to allow formazan crystal formation.
- Carefully remove medium and dissolve formazan crystals in DMSO.
- Measure absorbance at 570 nm with reference at 630 nm using a microplate reader.
- Calculate cell viability as percentage of vehicle-treated controls.

5.2.3 Caspase 3/7 Activity Measurement

- Seed cells in white-walled 96-well plates at 5×10^3 cells/well.
- Treat with (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol at IC₅₀ concentration (approximately 500 µM) for 6-24 hours.
- Equilibrate plates and Caspase-Glo 3/7 reagents to room temperature.
- Add equal volume of Caspase-Glo 3/7 reagent to each well.
- Mix contents gently using a plate shaker for 30 seconds.
- Incubate at room temperature for 1 hour to allow luminescence development.
- Measure luminescence using a plate-reading luminometer.
- Express results as fold-increase in caspase activity compared to vehicle-treated controls.

Research Applications and Future Directions

The unique properties of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol make it valuable across multiple research domains:

Pain Management and Analgesic Research

As a **TRPM8-specific agonist**, (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol serves as an important tool compound for studying cold thermosensation and developing novel analgesic agents [5]. Research focuses on understanding how TRPM8 activation modulates pain pathways and interacts with other thermosensitive TRP channels. The compound's ability to produce cooling sensations without actual temperature changes makes it valuable for studying sensory neuron biology and developing non-opioid pain relief strategies.

Anti-inflammatory and Immunomodulatory Applications

Emerging evidence indicates that (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol can **modulate inflammatory processes** through TRPM8-dependent and independent mechanisms [5]. In rheumatoid arthritis synovial fibroblasts, menthol-induced calcium entry and subsequent cell death suggest potential applications in controlling synovial hyperplasia in inflammatory arthritis. Future research should explore structure-activity relationships among menthol stereoisomers to develop more potent and selective anti-inflammatory agents targeting TRPM8.

Drug Delivery and Formulation

The physicochemical properties of (1S,2S,5R)-2-isopropyl-5-methylcyclohexanol, particularly its lipophilicity (LogP = 3.40) and membrane permeability, make it useful in **transdermal drug delivery systems** [1]. The compound functions as a penetration enhancer that facilitates absorption of other therapeutic agents while providing its own therapeutic effects. Ongoing research explores menthol derivatives with improved solubility and targeted delivery capabilities.

Conclusion

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References

1. (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol [stenutz.eu]
2. Headspace solid-phase microextraction–gas ... [sciencedirect.com]
3. (1R,2R,5R)-2-ISOPROPYL-5-METHYL-CYCLOHEXANOL [chemicalbook.com]
4. Method for preparing (1R,2S,5R)-2-isopropyl-5-methyl ... [patents.google.com]
5. Involvement of transient receptor potential melastatin-8 ... [sciencedirect.com]

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